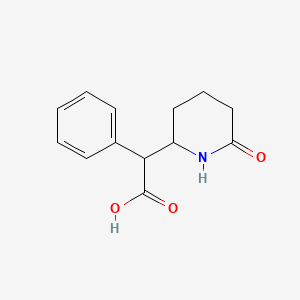

(6-Oxopiperidin-2-yl)(phenyl)acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(6-oxopiperidin-2-yl)-2-phenylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c15-11-8-4-7-10(14-11)12(13(16)17)9-5-2-1-3-6-9/h1-3,5-6,10,12H,4,7-8H2,(H,14,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMVXGJVBWQZTTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC(=O)C1)C(C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60740713 | |

| Record name | (6-Oxopiperidin-2-yl)(phenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60740713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54593-31-6 | |

| Record name | (6-Oxopiperidin-2-yl)(phenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60740713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Oxopiperidin 2 Yl Phenyl Acetic Acid

Retrosynthetic Analysis and Key Disconnection Strategies

A retrosynthetic analysis of (6-Oxopiperidin-2-yl)(phenyl)acetic acid reveals several key disconnections that form the basis of potential synthetic routes. The most logical disconnections are at the C-C bond connecting the phenylacetic acid moiety to the piperidinone ring and within the lactam ring itself.

Primary Disconnections:

Cα-C2 Bond Disconnection: This is a primary disconnection strategy, separating the phenylacetic acid side chain from the piperidinone core. This leads to two key synthons: a (6-oxopiperidin-2-yl) cation or an equivalent electrophile, and a phenylacetic acid anion or a corresponding nucleophile. This approach focuses on forming the crucial C-C bond at a late stage of the synthesis.

Lactam Ring Disconnection (C-N Bond): Cleavage of the amide bond within the piperidinone ring leads to a linear δ-amino acid precursor, specifically a derivative of 5-amino-6-phenylheptanoic acid. Subsequent cyclization would then form the desired lactam ring.

These primary disconnections give rise to several plausible forward synthetic strategies, which will be explored in the subsequent sections.

Classical and Modern Approaches to Constructing the (6-Oxopiperidin-2-yl) Moiety

The formation of the 6-oxopiperidin-2-yl (δ-lactam) ring is a cornerstone of the synthesis. Both classical and modern methods can be employed to construct this heterocyclic core.

The cyclization of linear amino acid precursors is a fundamental approach to lactam synthesis. In the context of our target molecule, this would involve the intramolecular condensation of a suitably protected 5-amino-6-phenylheptanoic acid derivative.

Key considerations for this approach include:

Precursor Synthesis: The linear amino acid precursor must be synthesized with the correct stereochemistry if an enantiomerically pure product is desired.

Cyclization Conditions: A variety of reagents can be used to promote lactamization, including carbodiimides (e.g., DCC, EDC), activated esters, or high-temperature conditions. The choice of conditions is critical to avoid racemization and other side reactions.

| Lactamization Method | Reagents/Conditions | Advantages | Potential Challenges |

| Carbodiimide-mediated | DCC, EDC with HOBt or DMAP | Mild conditions, widely applicable | Formation of urea (B33335) byproducts, potential for racemization |

| Activated Ester Method | N-Hydroxysuccinimide (NHS) esters, Pentafluorophenyl (PFP) esters | High-yielding, reduced racemization | Requires pre-activation of the carboxylic acid |

| Thermal Cyclization | High temperature, often under vacuum | Simple, no additional reagents | Harsh conditions, potential for degradation |

Table 1: Comparison of Lactamization Methods

An alternative to building the substituted lactam from a linear precursor is to functionalize a pre-existing piperidin-2-one ring. This approach often relies on the generation of an enolate at the C2 position, followed by reaction with an appropriate electrophile.

The generation of the piperidinone enolate can be achieved using a variety of strong bases, with lithium diisopropylamide (LDA) being a common choice due to its strong basicity and steric hindrance, which minimizes nucleophilic addition to the lactam carbonyl. bham.ac.uk The regioselectivity of enolate formation is not a concern here as only the C2 position is adjacent to the carbonyl.

Once formed, the enolate can be reacted with a phenylacetylating agent. This strategy is heavily dependent on the ability to control the C-alkylation versus N-alkylation, although with a protected nitrogen, C-alkylation is favored.

| Base for Enolate Formation | Typical Solvent | Key Characteristics |

| Lithium diisopropylamide (LDA) | Tetrahydrofuran (THF) | Strong, non-nucleophilic base; kinetically controlled enolate formation. bham.ac.uk |

| Sodium hydride (NaH) | Dimethylformamide (DMF) | Strong base, but can be less regioselective and may promote side reactions. |

| Potassium hexamethyldisilazide (KHMDS) | Tetrahydrofuran (THF) | Similar to LDA, can offer different reactivity and selectivity profiles. |

Table 2: Common Bases for Piperidinone Enolate Formation

Strategies for Introducing the Phenylacetic Acid Framework

The introduction of the phenylacetic acid moiety is a critical step that defines the final structure. This can be achieved through various carbon-carbon bond-forming reactions.

This strategy, corresponding to the Cα-C2 disconnection, involves the reaction of a piperidinone nucleophile (enolate) with a phenylacetic acid-derived electrophile, or vice versa.

A common approach is the alkylation of a piperidin-2-one enolate with a phenylacetyl halide or a related derivative. rsc.org For example, reacting the lithium enolate of N-protected piperidin-2-one with phenylacetyl chloride could potentially form the desired carbon-carbon bond. Subsequent deprotection and hydrolysis of the ester (if used) would yield the final product.

Challenges in this approach include:

Controlling Dialkylation: The newly formed product is also acidic and could potentially be deprotonated and react further.

Stereocontrol: The alkylation of a prochiral enolate can lead to a mixture of diastereomers. Chiral auxiliaries on the nitrogen atom can be employed to induce stereoselectivity. researchgate.net

Modern cross-coupling reactions offer powerful alternatives for forming the C-C bond. Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille reactions, could be envisioned. researchgate.net

For instance, a 2-halopiperidin-6-one could be coupled with a phenylacetic acid-derived organoboron or organotin reagent. This approach would require the synthesis of a suitably functionalized piperidinone, which can be challenging.

Catalytic considerations are paramount for the success of these reactions:

Catalyst Choice: The selection of the palladium catalyst and the corresponding ligand is crucial for achieving high yields and good functional group tolerance. Catalysts like Pd(PPh3)4 or those based on Buchwald-Hartwig ligands are often employed. researchgate.net

Reaction Conditions: The choice of base, solvent, and temperature must be carefully optimized to ensure efficient catalytic turnover and prevent side reactions.

| Coupling Reaction | Piperidinone Substrate | Phenylacetic Acid Reagent | Typical Catalyst System |

| Suzuki Coupling | 2-Bromo- or 2-Iodo-piperidin-6-one | Phenylacetic acid boronic ester | Pd(PPh3)4, PdCl2(dppf) with a base (e.g., Na2CO3) researchgate.net |

| Negishi Coupling | 2-Halopiperidin-6-one | Phenylacetic acid organozinc reagent | Pd(PPh3)4 or other Pd(0) catalysts |

| Enolate Arylation | Piperidin-6-one | Aryl halide (e.g., bromophenylacetic acid derivative) | Pd catalyst with a phosphine (B1218219) ligand (e.g., XPhos) |

Table 3: Potential Cross-Coupling Strategies

Enantioselective and Diastereoselective Synthesis of this compound

The creation of the two chiral centers in this compound—one on the piperidinone ring and the other on the α-carbon of the acetic acid moiety—necessitates sophisticated synthetic strategies to control both absolute and relative stereochemistry.

Asymmetric catalysis offers an elegant approach to introduce chirality by using a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. For the synthesis of this compound, this can be applied to the formation of key precursors.

One potential strategy involves the asymmetric hydrogenation or reduction of a suitable prochiral precursor to establish the stereocenter on the piperidinone ring. For instance, a substituted dihydropyridinone could be subjected to enantioselective hydrogenation using a chiral transition metal catalyst, such as one based on rhodium or ruthenium with chiral phosphine ligands.

Another approach is the catalytic asymmetric Michael addition to an α,β-unsaturated ester or amide, which can be a key step in constructing the substituted piperidinone ring. Organocatalysis, employing chiral amines or phosphoric acids, has proven effective in similar transformations, affording high enantioselectivity. nih.gov

A plausible catalytic route could begin with the synthesis of a chiral glutarimide (B196013) derivative. This can be achieved through a formal [3+3] annulation between an enal and a substituted malonamide, catalyzed by an N-heterocyclic carbene (NHC). This method allows for the concomitant formation of C-C and C-N bonds with excellent enantioselectivity. nih.govnih.gov The resulting chiral glutarimide can then be further functionalized.

Table 1: Asymmetric Catalysis for Chiral Precursor Synthesis

| Catalytic System | Reaction Type | Substrate Type | Typical Enantiomeric Excess (ee) |

|---|---|---|---|

| Rhodium-DIPAMP | Asymmetric Hydrogenation | Prochiral olefin | >95% |

| Chiral Phosphoric Acid | Michael Addition | α,β-Unsaturated compound | 90-99% |

| N-Heterocyclic Carbene | [3+3] Annulation | Enal and malonamide | 90-98% |

This table presents representative data for asymmetric catalytic methods applicable to the synthesis of chiral precursors for this compound.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct the stereochemical course of subsequent reactions. wikipedia.org After the desired stereochemistry has been set, the auxiliary is removed. This is a robust and well-established method for asymmetric synthesis.

A prominent example is the use of Evans oxazolidinone auxiliaries. williams.edu An N-acylated oxazolidinone can undergo diastereoselective alkylation. For the synthesis of the target molecule, an oxazolidinone could be acylated with a phenylacetyl group. Deprotonation would form a chiral enolate, which could then be reacted with a suitable electrophile to introduce the piperidinone precursor. The stereochemical outcome is dictated by the steric hindrance of the auxiliary, which directs the incoming electrophile to the opposite face. williams.edu

Another effective class of chiral auxiliaries are the (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and (R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP) hydrazones. These can be used to achieve highly diastereoselective alkylations of aldehydes or ketones. In a potential route, a chiral hydrazone could be used to introduce the phenylacetic acid moiety with high stereocontrol. A subsequent ring-closing metathesis could then form the 6-oxopiperidin-2-one ring. researchgate.netnih.gov

The use of sulfinimines, which are N-sulfinyl imines, is another powerful strategy. The addition of nucleophiles to chiral sulfinimines proceeds with high diastereoselectivity. A Mannich-type reaction involving a sulfinimine and a suitable enolate could be employed to construct the key C-C bond with defined stereochemistry. ru.nl

Table 2: Chiral Auxiliary-Mediated Reactions

| Chiral Auxiliary | Reaction Type | Typical Diastereomeric Ratio (dr) |

|---|---|---|

| Evans Oxazolidinone | Alkylation | >95:5 |

| SAMP/RAMP Hydrazone | Alkylation | >90:10 |

| Sulfinimine | Mannich Reaction | >90:10 |

This table summarizes the diastereoselectivity achievable with common chiral auxiliaries in reactions relevant to the synthesis of this compound.

Biocatalysis utilizes enzymes to perform chemical transformations with high chemo-, regio-, and stereoselectivity under mild reaction conditions. For the synthesis of chiral piperidines and their derivatives, enzymes such as transaminases, hydrolases, and oxidoreductases are of significant interest. hse.ru

A chemo-enzymatic approach could be employed where a chemical synthesis provides a prochiral intermediate that is then resolved or asymmetrically transformed by an enzyme. For instance, a racemic mixture of a 6-substituted piperidin-2-one precursor could be resolved using a lipase (B570770) through enantioselective acylation or hydrolysis.

Alternatively, a transaminase could be used for the asymmetric synthesis of a chiral amine precursor, which can then be cyclized to form the chiral piperidinone ring. The combination of different enzymes in a cascade reaction can also be a powerful tool for building molecular complexity with high stereocontrol. hse.ru

Optimization of Reaction Conditions and Process Scale-up Considerations

The optimization of reaction conditions is crucial for maximizing yield, selectivity, and efficiency, particularly when considering the transition from laboratory-scale synthesis to industrial production. Key parameters that are typically optimized include:

Solvent: The choice of solvent can significantly influence reaction rates, selectivity, and solubility of reactants and intermediates.

Temperature: Temperature affects reaction kinetics and can influence the stereoselectivity of a reaction. Lower temperatures often favor higher selectivity.

Catalyst Loading: In catalytic reactions, minimizing the amount of catalyst used without compromising reaction time or yield is economically and environmentally beneficial.

Reagent Stoichiometry: The ratio of reactants can impact the conversion and selectivity of the reaction.

Reaction Time: Monitoring the reaction progress allows for the determination of the optimal time to achieve maximum conversion while minimizing the formation of byproducts.

For scale-up, several factors must be considered:

Safety: The potential hazards of reagents and reaction conditions must be thoroughly assessed.

Cost of Goods: The price of starting materials, reagents, and catalysts is a major factor in the economic viability of a synthetic route.

Purification: The development of non-chromatographic purification methods, such as crystallization or distillation, is highly desirable for large-scale production.

Process Robustness: The synthesis should be reproducible and tolerant to minor variations in reaction parameters.

Comparative Analysis of Synthetic Routes for Efficiency and Selectivity

When evaluating different synthetic routes to this compound, a comparative analysis based on efficiency and selectivity is essential.

| Synthetic Strategy | Advantages | Disadvantages |

| Asymmetric Catalysis | High catalytic turnover, low waste, potential for high enantioselectivity. | Catalyst development can be challenging and expensive; some catalysts are sensitive to air and moisture. |

| Chiral Auxiliary | High diastereoselectivity, reliable and well-established methods. wikipedia.org | Requires additional steps for attachment and removal of the auxiliary, leading to lower overall yield and increased waste. |

| Biocatalysis | High stereoselectivity, mild reaction conditions, environmentally friendly. hse.ru | Limited substrate scope for some enzymes, potential for enzyme inhibition, may require specialized equipment. |

Chemical Transformations and Reactivity Profiles of 6 Oxopiperidin 2 Yl Phenyl Acetic Acid

Reactions Involving the Carboxylic Acid Functionality

The carboxylic acid group is a versatile functional handle for a variety of chemical transformations, including the formation of esters and amides, as well as reduction and decarboxylation reactions.

Esterification Reactions and Ester Derivatives

Esterification of (6-Oxopiperidin-2-yl)(phenyl)acetic acid can be achieved through several established methods. The choice of method often depends on the desired ester and the scale of the reaction.

Fischer-Speier Esterification : This classical method involves reacting the carboxylic acid with an alcohol under acidic catalysis (e.g., sulfuric acid, p-toluenesulfonic acid). The reaction is an equilibrium process, and to drive it towards the ester product, an excess of the alcohol is typically used, or water is removed as it is formed.

Reaction with Alkyl Halides : The carboxylate salt of the acid, formed by deprotonation with a base, can react with a primary alkyl halide (e.g., methyl iodide, benzyl bromide) via an SN2 reaction to yield the corresponding ester. This method is particularly useful for preparing esters from alcohols that are sensitive to strongly acidic conditions.

Coupling Reagent-Mediated Esterification : Reagents like N,N'-dicyclohexylcarbodiimide (DCC) can activate the carboxylic acid, allowing it to react with an alcohol. This method, often referred to as the Steglich esterification when a catalyst like 4-(dimethylamino)pyridine (DMAP) is used, is mild and highly effective.

Below is a table of potential ester derivatives and the common synthetic methods used for their preparation.

| Ester Derivative | Alcohol Reactant | Common Synthetic Method(s) |

| Methyl (6-Oxopiperidin-2-yl)(phenyl)acetate | Methanol | Fischer Esterification; Reaction with Methyl Iodide |

| Ethyl (6-Oxopiperidin-2-yl)(phenyl)acetate | Ethanol | Fischer Esterification |

| Benzyl (6-Oxopiperidin-2-yl)(phenyl)acetate | Benzyl alcohol | DCC/DMAP Coupling; Reaction with Benzyl Bromide |

| tert-Butyl (6-Oxopiperidin-2-yl)(phenyl)acetate | tert-Butanol | Reaction with isobutylene under acidic conditions |

Amidation and Peptide Coupling Strategies

The formation of an amide bond from the carboxylic acid functionality is a key transformation, often accomplished using peptide coupling reagents to facilitate the reaction with a primary or secondary amine. These reagents activate the carboxylic acid by converting the hydroxyl group into a better leaving group, thereby promoting nucleophilic attack by the amine.

Direct reaction between the carboxylic acid and an amine typically requires high temperatures and results in the formation of a stable ammonium carboxylate salt. Modern coupling reagents bypass this issue, allowing for mild and efficient amide bond formation.

Common classes of coupling reagents include:

Carbodiimides : N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. To suppress side reactions and reduce racemization, additives like 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are often included.

Onium Salts : Phosphonium salts (e.g., PyBOP, PyAOP) and aminium/uronium salts (e.g., HBTU, HATU) are highly efficient and lead to rapid coupling with minimal side reactions. HATU, in particular, is known for its high reactivity and effectiveness in coupling sterically hindered amino acids.

The selection of the appropriate coupling reagent and conditions is crucial for achieving high yields and purity, especially when dealing with complex or sterically hindered substrates.

| Coupling Reagent | Full Name | Class | Key Features |

| DCC | N,N'-Dicyclohexylcarbodiimide | Carbodiimide | Cost-effective; byproduct (DCU) is insoluble in many solvents. |

| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Carbodiimide | Water-soluble, allowing for easy removal of the urea (B33335) byproduct. |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Aminium Salt | Efficient and widely used for routine peptide synthesis. |

| HATU | 2-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Aminium Salt | Highly reactive, low racemization, effective for hindered couplings. |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Phosphonium Salt | Excellent for hindered couplings and cyclizations; avoids guanidinylation side reactions. |

Reduction and Decarboxylation Pathways

Reduction to Alcohols The carboxylic acid functional group of this compound can be reduced to a primary alcohol, yielding 2-(6-oxopiperidin-2-yl)-2-phenylethan-1-ol. This transformation requires strong reducing agents, as milder reagents like sodium borohydride (NaBH₄) are generally ineffective for the reduction of carboxylic acids.

Lithium Aluminum Hydride (LiAlH₄) : This is the most common and effective reagent for converting carboxylic acids to primary alcohols. The reaction is typically carried out in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran (THF).

Borane (BH₃) : Borane, often used as a complex with THF (BH₃·THF), is another powerful reagent that selectively reduces carboxylic acids in the presence of other functional groups like esters.

Catalytic Hydrosilylation : More recently, methods involving catalytic hydrosilylation have emerged as a milder alternative. For instance, manganese-catalyzed hydrosilylation of phenylacetic acid derivatives using phenylsilane (PhSiH₃) has been shown to produce the corresponding alcohol in high yield.

Decarboxylation Pathways Decarboxylation, the removal of the carboxyl group, is a more complex transformation for aryl-substituted acetic acids. Standard thermal decarboxylation requires very high temperatures and is often not feasible. However, specific methods have been developed for this purpose.

Oxidative Decarboxylation : 2-Aryl carboxylic acids can undergo oxidative decarboxylation to yield aldehydes or ketones. For example, treatment with a hypervalent iodine reagent like (diacetoxyiodo)benzene can achieve this transformation under mild conditions.

Radical Decarboxylation : Modern photoredox catalysis provides pathways for the decarboxylative generation of radicals from carboxylic acids. These radicals can then be trapped or used in subsequent coupling reactions.

Catalytic Decarboxylation : Certain transition-metal catalysts can facilitate the decarboxylation of aromatic carboxylic acids, although this is more common for substrates with specific activating groups, such as hydroxybenzoic acids.

Reactivity of the 6-Oxopiperidin-2-yl Lactam Ring

The 6-oxopiperidin-2-yl group, a cyclic amide (lactam), possesses its own distinct reactivity. The primary sites for reaction are the amide bond itself, which can be cleaved, and the nitrogen atom, which can be functionalized.

Ring-Opening Reactions and Derived Linear Species

The amide bond within the lactam ring is stable but can be cleaved under forcing conditions, leading to the formation of a linear amino acid derivative.

Hydrolysis : Under strong acidic or basic conditions with heating, the lactam ring can be hydrolyzed.

Acidic Hydrolysis : Treatment with a strong acid (e.g., HCl, H₂SO₄) and water will cleave the amide bond to yield 5-amino-2-phenyl-6-oxohexanoic acid, with the amino group being protonated as an ammonium salt.

Basic Hydrolysis : Saponification with a strong base (e.g., NaOH, KOH) will also open the ring, forming the carboxylate salt of the resulting amino acid.

Reductive Cleavage : While less common for simple lactams, certain powerful reducing agents under specific conditions can lead to ring-opening to form amino alcohols.

These ring-opening reactions are generally irreversible and transform the cyclic structure into a linear one, which can serve as a precursor for further synthetic modifications.

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the lactam is a nucleophile, although its reactivity is diminished by the adjacent carbonyl group. It can undergo alkylation and acylation, typically after deprotonation with a strong base.

N-Alkylation : To alkylate the lactam nitrogen, the N-H proton must first be removed with a strong, non-nucleophilic base, such as sodium hydride (NaH), in an anhydrous aprotic solvent like DMF or THF. The resulting lactamate anion is a potent nucleophile that can react with various electrophiles.

Reaction with Alkyl Halides : The lactamate anion readily reacts with primary alkyl halides (e.g., methyl iodide, ethyl bromide, benzyl bromide) in an SN2 reaction to form N-alkylated products.

Michael Addition : The lactamate can also act as a nucleophile in Michael additions to α,β-unsaturated carbonyl compounds.

N-Acylation : The introduction of an acyl group onto the lactam nitrogen forms an imide. This transformation enhances the reactivity of the carbonyl groups and is a key step in certain synthetic strategies.

Reaction with Acyl Chlorides/Anhydrides : N-acylation is typically achieved by reacting the lactam with a highly reactive acylating agent, such as an acyl chloride or an acid anhydride, often in the presence of a base (like pyridine or triethylamine) to neutralize the acid byproduct. The reaction of the lactamate anion with these reagents is also highly effective.

The table below summarizes reagents for the functionalization of the lactam nitrogen.

| Transformation | Reagent System | Product Type |

| N-Methylation | 1) NaH, THF/DMF; 2) CH₃I | N-Methyl Lactam |

| N-Ethylation | 1) NaH, THF/DMF; 2) CH₃CH₂Br | N-Ethyl Lactam |

| N-Benzylation | 1) NaH, THF/DMF; 2) BnBr | N-Benzyl Lactam |

| N-Acetylation | Acetyl Chloride, Pyridine | N-Acetyl Lactam (Imide) |

| N-Benzoylation | Benzoyl Chloride, Pyridine | N-Benzoyl Lactam (Imide) |

Functionalization at Other Positions of the Piperidinone Ring

The piperidinone ring of this compound possesses several sites amenable to further chemical modification, beyond the substituents at the C2 and C6 positions. The primary sites for functionalization are the carbon atoms alpha to the lactam carbonyl (C5) and the ring nitrogen (N1).

The protons on the carbon atoms adjacent to the carbonyl group (C3 and C5) exhibit enhanced acidity, making them susceptible to deprotonation by a suitable base. This can be exploited to form an enolate, which can then react with various electrophiles. For instance, alkylation at the C5 position can be achieved by treating the compound with a base like lithium diisopropylamide (LDA) followed by the addition of an alkyl halide. This introduces an alkyl substituent at the C5 position.

Furthermore, the nitrogen atom of the lactam is a secondary amine and can undergo N-alkylation or N-acylation under appropriate conditions. For example, reaction with an alkyl halide in the presence of a non-nucleophilic base can introduce a substituent on the nitrogen atom. Metabolic studies on other compounds containing a piperidine (B6355638) ring have shown that biological oxidation can occur, leading to the formation of 6-oxo-derivatives, indicating the ring's susceptibility to oxidative transformations nih.gov.

Transformations of the Phenyl Moiety

The phenyl group attached to the stereogenic center offers a versatile platform for a variety of chemical transformations common to aromatic systems. These reactions allow for the introduction of diverse functional groups, which can significantly alter the molecule's properties.

Electrophilic Aromatic Substitution Reactions

The phenylacetic acid moiety directs electrophilic aromatic substitution (EAS) reactions. The substituent, an alkyl chain, is generally considered an activating group and an ortho, para-director organicchemistrytutor.comyoutube.com. This directing effect is due to the ability of the alkyl group to stabilize the cationic intermediate (the arenium ion or σ-complex) formed during the reaction through hyperconjugation masterorganicchemistry.com. Consequently, electrophiles will preferentially add to the positions ortho or para to the point of attachment on the phenyl ring. However, steric hindrance from the bulky piperidinone ring may favor substitution at the less hindered para position.

Key electrophilic aromatic substitution reactions applicable to the phenyl ring include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a halogen molecule and a Lewis acid catalyst (e.g., FeBr₃ for bromination).

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

Friedel-Crafts Alkylation/Acylation: Introduction of an alkyl or acyl group using an alkyl/acyl halide and a Lewis acid catalyst like AlCl₃.

| Reaction | Typical Reagents | Electrophile | Product Type |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ (Nitronium ion) | Nitro-substituted phenyl ring |

| Bromination | Br₂, FeBr₃ | Br⁺ (Bromonium ion equivalent) | Bromo-substituted phenyl ring |

| Sulfonation | SO₃, H₂SO₄ | SO₃ | Phenylsulfonic acid derivative |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ (Acylium ion) | Acyl-substituted phenyl ring |

Nucleophilic Aromatic Substitution on Activated Phenyl Rings

Nucleophilic aromatic substitution (SNAr) is generally not feasible on the unsubstituted phenyl ring of the parent molecule because it lacks the necessary activation. SNAr reactions require the aromatic ring to be electron-deficient, a condition typically met by the presence of strong electron-withdrawing groups (EWGs), such as nitro groups, positioned ortho or para to a suitable leaving group (like a halide) byjus.comlibretexts.orgwikipedia.orglibretexts.orgmasterorganicchemistry.comopenstax.org.

Therefore, to perform a nucleophilic aromatic substitution, the phenyl ring must first be modified via electrophilic aromatic substitution. For example, a nitration reaction can install a nitro group. If a halogen is also present at an ortho or para position, the ring becomes activated for SNAr. The reaction proceeds through a two-step addition-elimination mechanism, involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex libretexts.orglibretexts.orgopenstax.org. A variety of nucleophiles, such as alkoxides, amines, and thiolates, can then displace the leaving group chemistrysteps.com. The rate of reaction is enhanced by the presence of more EWGs masterorganicchemistry.com.

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. To utilize these reactions, the phenyl ring of this compound typically needs to be functionalized first, usually by introducing a halide (Br, I) or a triflate group, which can then participate in the catalytic cycle libretexts.org. This initial halogenation can be achieved through electrophilic aromatic substitution as described previously.

The general mechanism for palladium-catalyzed cross-coupling reactions involves three main steps: oxidative addition of the aryl halide to a low-valent metal center (e.g., Pd(0)), transmetalation with an organometallic reagent, and reductive elimination to form the final product and regenerate the catalyst nih.govwikipedia.orgethernet.edu.etyoutube.com. Recent advances have also enabled the direct C-H activation/arylation of phenylacetic acids, bypassing the need for pre-halogenation, although these methods often require specific directing groups or templates nih.govchu-lab.orgnih.govacs.org.

| Reaction Name | Coupling Partner (Organometallic Reagent) | Typical Catalyst System | Bond Formed |

|---|---|---|---|

| Suzuki Coupling | Organoboron compound (e.g., R-B(OH)₂) | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | C-C (Aryl-Aryl, Aryl-Alkyl) |

| Stille Coupling | Organotin compound (e.g., R-SnBu₃) | Pd(PPh₃)₄ | C-C (Aryl-Aryl, Aryl-Vinyl) |

| Heck Coupling | Alkene | Pd(OAc)₂, PPh₃, Base | C-C (Aryl-Vinyl) |

| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | C-C (Aryl-Alkynyl) |

| Buchwald-Hartwig Amination | Amine | Pd₂(dba)₃, Ligand (e.g., BINAP), Base | C-N (Aryl-Amino) |

Mechanistic Investigations of Key Transformations

Reaction Mechanism Elucidation using Spectroscopic Techniques

Understanding the precise mechanisms of the transformations involving this compound is crucial for optimizing reaction conditions and controlling product selectivity. Various spectroscopic techniques are indispensable for elucidating these reaction pathways.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for tracking the progress of a reaction by monitoring the disappearance of starting material signals and the emergence of product signals. For electrophilic aromatic substitution, NMR can be used to identify the regiochemistry of the substitution (ortho, meta, or para). In some cases, low-temperature NMR can allow for the direct observation of key intermediates, such as the σ-complex (arenium ion) in EAS, which is characterized by the presence of an sp³-hybridized carbon in the aromatic ring and distinctive shifts in the proton and carbon spectra rsc.org.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for monitoring the transformation of functional groups. For example, during the nitration of the phenyl ring, the appearance of strong absorption bands corresponding to the symmetric and asymmetric stretching of the nitro group (NO₂) would confirm the success of the reaction. Similarly, the formation or disappearance of carbonyl, hydroxyl, or C-H bonds can be tracked throughout a reaction sequence rsc.org.

Mass Spectrometry (MS): High-resolution mass spectrometry provides precise mass-to-charge ratio information, allowing for the unambiguous identification of reactants, products, and sometimes, stable intermediates. By coupling MS with a separation technique like liquid chromatography (LC-MS), one can analyze complex reaction mixtures and identify minor byproducts, which can provide valuable insight into alternative reaction pathways.

Computational Studies: While not a spectroscopic technique, Density Functional Theory (DFT) calculations are often used in conjunction with spectroscopic data to investigate reaction mechanisms nih.gov. DFT can be used to model the geometries of reactants, transition states, and intermediates, as well as to calculate their relative energies. This information helps to rationalize observed reactivity and selectivity and to corroborate the structures of transient species that may be difficult to detect experimentally.

Kinetic Studies of Reaction Rates and Orders

A comprehensive search of available scientific literature and chemical databases did not yield specific studies on the kinetic rates and reaction orders for the compound this compound. While research exists on the synthesis and properties of related structures such as 6-oxopiperidine-2-carboxylate derivatives and other phenylacetic acid derivatives, detailed kinetic analyses for the specified molecule are not publicly documented.

Kinetic studies are crucial for understanding the mechanisms of chemical reactions, optimizing reaction conditions, and predicting the behavior of a compound in various chemical environments. Such studies would typically involve monitoring the concentration of reactants and products over time under controlled conditions to determine the rate law and the influence of factors like temperature, pressure, and catalysts on the reaction rate.

The absence of this specific data highlights a potential area for future research. Investigations into the kinetics of reactions involving this compound could provide valuable insights into its reactivity and potential applications in various fields of chemistry.

Stereochemical Aspects of 6 Oxopiperidin 2 Yl Phenyl Acetic Acid and Its Derivatives

Identification of Chiral Centers and Potential Stereoisomers

(6-Oxopiperidin-2-yl)(phenyl)acetic acid possesses two distinct chiral centers, which are points within the molecule that are attached to four different groups. The existence of these centers means the compound can exist as multiple stereoisomers.

The first chiral center is located at the C-2 position of the piperidinone ring. The second is the alpha-carbon of the acetic acid moiety, which is the carbon atom bonded to the piperidinone ring, the phenyl group, the carboxyl group, and a hydrogen atom. The presence of two chiral centers means that a total of four stereoisomers are possible: (2R, αR), (2S, αS), (2R, αS), and (2S, αR). These exist as two pairs of enantiomers, with the relationship between non-mirror-image pairs being diastereomeric.

Determining the absolute three-dimensional arrangement of atoms (absolute configuration) at the C-2 position of the piperidinone ring is critical for distinguishing between stereoisomers. The definitive method for this is single-crystal X-ray crystallography. nih.gov This technique requires growing a suitable crystal from a single, pure stereoisomer. The way the crystal diffracts X-rays allows for the precise mapping of each atom's position, unambiguously assigning the (R) or (S) configuration. nih.gov

In cases where suitable crystals cannot be obtained, other methods can be employed. For instance, a pure enantiomer can be chemically converted into a derivative with a known chiral auxiliary. The structure of this new diastereomeric compound can then be determined by X-ray crystallography or sometimes by Nuclear Magnetic Resonance (NMR) spectroscopy, which allows for the indirect assignment of the original molecule's configuration. nih.govnih.gov Advanced NMR techniques in a chiral environment or vibrational circular dichroism (VCD) can also provide data to help determine the absolute configuration by comparing experimental spectra with those predicted from theoretical calculations. stackexchange.com

The alpha-carbon of the phenylacetic acid portion of the molecule is the second chiral center. Its configuration is designated as either (R) (from the Latin rectus, for right) or (S) (from sinister, for left) based on the Cahn-Ingold-Prelog priority rules. The stereochemistry at this position significantly influences the molecule's biological activity, a common feature among α-substituted phenylacetic acid derivatives.

The spatial arrangement of the phenyl group, the carboxyl group, the piperidinone ring, and the hydrogen atom around this carbon creates two enantiomeric forms. When combined with the stereoisomerism at the C-2 position, this results in the four possible stereoisomers of the compound. The synthesis of a single, desired stereoisomer often requires stereoselective synthesis routes or the resolution of a racemic or diastereomeric mixture. researchgate.net

Separation and Resolution Techniques for Stereoisomers

Because enantiomers have identical physical properties in an achiral environment, separating them (a process called resolution) requires introducing another source of chirality. libretexts.org Diastereomers, however, have different physical properties and can often be separated using standard laboratory techniques like chromatography or crystallization. libretexts.org

Chiral chromatography is a powerful technique for the direct separation of enantiomers. youtube.com High-Performance Liquid Chromatography (HPLC) is the most common method used for this purpose. researchgate.net The separation is achieved by using a chiral stationary phase (CSP), which is a solid support that has a single enantiomer of a chiral selector molecule bound to its surface. youtube.comchromatographytoday.com

As the racemic mixture of this compound passes through the chromatography column, the enantiomers form transient, diastereomeric complexes with the chiral selector. youtube.com Because these complexes have different stabilities, one enantiomer interacts more strongly with the CSP and moves more slowly through the column, while the other interacts more weakly and moves more quickly, leading to their separation. youtube.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) tris(3,5-dimethylphenylcarbamate), are particularly effective for resolving a wide range of racemic compounds, including piperidine (B6355638) analogues and acidic molecules. canberra.edu.auutas.edu.auelectronicsandbooks.com

Gas Chromatography (GC) on a chiral column can also be used, particularly for volatile compounds. sigmaaldrich.com For non-volatile molecules like amino acids and their derivatives, a chemical derivatization step is typically required to increase volatility before analysis. sigmaaldrich.comnih.govnih.gov

Table 1: Examples of Chiral Stationary Phases (CSPs) and Conditions for HPLC Separation

| Chiral Stationary Phase (CSP) | Typical Mobile Phase | Compound Class Application |

|---|---|---|

| Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak IA) | n-Hexane/Ethanol, Acetonitrile | Piperidine-2,6-dione analogues, various racemates canberra.edu.auutas.edu.au |

| Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak IB) | Methyl-tert-butyl ether/THF, Dichloromethane | Piperidine-2,6-dione analogues electronicsandbooks.com |

| Teicoplanin-based CSPs | Methanol/Water, Acetonitrile/Water | Free amino acids, amphoteric compounds chromatographytoday.com |

| Crown Ether-based CSPs | Aqueous acids (e.g., perchloric acid) | Free amino acids, primary amines chromatographytoday.com |

A classic and widely used method for resolving a racemic carboxylic acid is to convert the mixture of enantiomers into a mixture of diastereomeric salts. libretexts.orglibretexts.org This is achieved by reacting the racemic acid with an enantiomerically pure chiral base. libretexts.org The resulting salts, one formed from the (R)-acid and the chiral base and the other from the (S)-acid and the same chiral base, are diastereomers.

These diastereomeric salts have different physical properties, most importantly, different solubilities in a given solvent. libretexts.org This difference allows for their separation by fractional crystallization. One of the diastereomeric salts will preferentially crystallize from the solution, leaving the other dissolved. libretexts.org After the solid salt is isolated by filtration, it is treated with a strong acid (like HCl) to break the ionic bond and regenerate the pure enantiomer of the original carboxylic acid. The chiral resolving agent can often be recovered and reused. libretexts.org

Table 2: Common Chiral Resolving Agents for Racemic Acids

| Chiral Resolving Agent | Type | Typical Application |

|---|---|---|

| (R)-(+)-1-Phenylethylamine | Chiral Base | Resolution of various racemic acids libretexts.org |

| (S)-(-)-1-Phenylethylamine | Chiral Base | Resolution of various racemic acids |

| Brucine | Chiral Base (Alkaloid) | Classical resolution of acidic compounds libretexts.orglibretexts.org |

| Strychnine | Chiral Base (Alkaloid) | Classical resolution of acidic compounds libretexts.org |

| Quinine | Chiral Base (Alkaloid) | Classical resolution of acidic compounds libretexts.org |

| (R,R)-(+)-Tartaric Acid | Chiral Acid | Resolution of racemic bases libretexts.org |

Kinetic resolution is a dynamic method that relies on the difference in reaction rates between enantiomers when they react with a chiral catalyst or reagent. In a typical enzymatic kinetic resolution, an enzyme selectively catalyzes the transformation of one enantiomer much faster than the other. acs.org

For a racemic mixture of this compound, one could use an enzyme like a lipase (B570770). In the presence of an alcohol, the lipase might selectively esterify one enantiomer (e.g., the R-enantiomer) while leaving the other (the S-enantiomer) largely unreacted. The reaction is stopped before completion (ideally at around 50% conversion), and the resulting mixture contains an ester of one enantiomer and the unreacted carboxylic acid of the other. These two different compounds (ester and acid) can then be easily separated by standard methods like extraction or chromatography. This approach is widely used for the resolution of unnatural and cyclic amino acids. acs.orgnih.gov A variation called dynamic kinetic resolution (DKR) incorporates a method to racemize the slow-reacting enantiomer in situ, theoretically allowing for a 100% yield of the desired single-enantiomer product. nih.gov

Spectroscopic Characterization of Stereoisomers (e.g., Circular Dichroism)

The unambiguous determination of the absolute configuration of stereoisomers is crucial. This is achieved through various spectroscopic and analytical techniques that are sensitive to the chiral nature of the molecule. While resolving enantiomers can be accomplished using chiral chromatography, spectroscopic methods provide insight into their three-dimensional structure in solution and the solid state.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful chiroptical technique for characterizing chiral molecules. synchrotron-soleil.fr It measures the differential absorption of left and right circularly polarized light by a chiral sample. aps.org Enantiomers, being non-superimposable mirror images, produce CD spectra that are equal in magnitude but opposite in sign (mirror images of each other). This makes CD an excellent tool for distinguishing between the (R) and (S) enantiomers of this compound and its derivatives. nih.gov The technique is particularly sensitive to the conformation of the molecule, as the electronic transitions responsible for the CD signal are influenced by the spatial arrangement of the chromophores (in this case, the phenyl ring and the lactam carbonyl group) relative to the chiral center. synchrotron-soleil.fr An induced CD signal can even be observed in an achiral molecule when it is part of a complex with a chiral molecule, demonstrating the sensitivity of the technique to the chiral environment. synchrotron-soleil.fr

Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard NMR cannot distinguish between enantiomers, it is invaluable for determining the relative stereochemistry in diastereomers and for conformational analysis. cdnsciencepub.com For derivatives of this compound, ¹H and ¹³C NMR can provide detailed information about the conformation of the piperidine ring (e.g., chair vs. boat) and the orientation (axial vs. equatorial) of the substituents. cdnsciencepub.comresearchgate.net The use of chiral derivatizing agents or chiral solvating agents can induce chemical shift differences between enantiomers, allowing for their differentiation and quantification by NMR.

X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive determination of a molecule's three-dimensional structure, including the absolute stereochemistry of chiral centers. redalyc.orgresearchgate.net This technique has been used to establish the solid-state conformation of numerous piperidine derivatives, confirming the chair or boat conformations of the ring and the precise spatial disposition of its substituents. rsc.orguzh.chresearchgate.net For example, analysis of related structures has shown that the piperidine ring may adopt a chair conformation with the larger substituent in an equatorial position to minimize steric strain, or in some cases, adopt a twist-boat conformation. researchgate.netrsc.org

Chiral High-Performance Liquid Chromatography (HPLC): HPLC using a chiral stationary phase (CSP) is a primary method for the analytical and preparative separation of enantiomers. phenomenex.comnih.gov This technique is essential for isolating pure enantiomers for individual characterization and testing. The choice of CSP is critical and often depends on the functional groups present in the analyte. researchgate.net For carboxylic acids and amine derivatives, polysaccharide-based and cyclodextrin-based CSPs are commonly employed. nih.govnih.gov The resolution values obtained from chiral HPLC provide a quantitative measure of the separation efficiency between enantiomers. researchgate.net

Table 1: Comparison of Spectroscopic and Analytical Methods for Stereoisomer Characterization

| Method | Principle | Information Obtained | Application to this compound |

|---|---|---|---|

| Circular Dichroism (CD) | Differential absorption of circularly polarized light. aps.org | Absolute configuration (R/S), solution conformation, secondary structure. | Distinguishes between (R) and (S) enantiomers; spectra will be mirror images. |

| NMR Spectroscopy | Nuclear spin transitions in a magnetic field. | Molecular connectivity, relative stereochemistry, conformational dynamics (chair/boat). cdnsciencepub.com | Determines ring conformation and substituent orientation. Chiral auxiliaries needed to resolve enantiomers. |

| X-ray Crystallography | Diffraction of X-rays by a single crystal. researchgate.net | Definitive 3D molecular structure, absolute configuration, bond lengths/angles. redalyc.org | Provides unambiguous solid-state structure of a specific stereoisomer. |

| Chiral HPLC | Differential interaction with a chiral stationary phase. phenomenex.com | Separation and quantification of enantiomers, determination of enantiomeric purity. | Separates (R) and (S) enantiomers for further analysis. |

Influence of Stereochemistry on Molecular Conformation and Reactivity

The stereochemistry at the C2 carbon is a critical determinant of the molecular conformation, which in turn governs the molecule's reactivity and interactions with its environment.

Molecular Conformation: The six-membered piperidine ring typically adopts a low-energy chair conformation to minimize torsional and steric strain. acs.org However, the presence of substituents and the nature of the nitrogen substituent can influence this preference. For N-acyl piperidines, a phenomenon known as pseudoallylic strain (or A¹,³ strain) can become significant. This strain arises from the interaction between a substituent at the C2 position and the N-acyl group, whose nitrogen atom has increased sp² character due to resonance with the carbonyl. This effect can force the C2-substituent into an axial orientation to alleviate steric clash. nih.gov

Equatorial Conformer: The bulky (phenyl)acetic acid group occupies the equatorial position, generally considered to be more stable for large substituents.

Axial Conformer: The (phenyl)acetic acid group occupies the axial position. This might be favored under specific circumstances, such as those involving the aforementioned pseudoallylic strain. nih.gov

Computational studies, such as those using Density Functional Theory (DFT), and experimental methods like NMR have shown that for some N-acyl-2-substituted piperidines, the conformer with an axial substituent is significantly favored. rsc.orgnih.gov The balance between chair and twist-boat conformations can also be influenced by substitution patterns, with some highly substituted piperidines preferring a boat-like structure. researchgate.netrsc.org

Reactivity: The stereochemistry and the resulting conformation have a direct impact on chemical reactivity.

Steric Hindrance: The accessibility of the carboxylic acid and lactam functional groups for reaction is dictated by their spatial orientation. An equatorially positioned substituent is generally more sterically accessible than an axial one, which can be shielded by 1,3-diaxial interactions.

Stereoelectronic Effects: The orientation of orbitals plays a key role in reactivity. For instance, the deprotonation of the C2 proton would be influenced by the alignment of the C-H bond with the π-system of the lactam carbonyl.

Intramolecular Reactions: The potential for intramolecular cyclization or rearrangement is highly dependent on the proximity of reacting groups, which is a direct consequence of the stereochemistry and conformation. For example, the distance between the carboxylic acid group and the lactam nitrogen is fixed by the specific stereoisomer and its preferred conformation.

The stereochemical integrity of the chiral center is also a key aspect of reactivity. The C2 proton is acidic and can be susceptible to epimerization (inversion of stereochemistry) under certain conditions (e.g., strong base), leading to a mixture of diastereomers if other chiral centers are present, or racemization for a single chiral center.

Table 2: Influence of C2-Substituent Orientation on Piperidine Ring Properties

| Conformation | Substituent Orientation | Relative Stability | Expected Reactivity |

|---|---|---|---|

| Chair | Equatorial | Generally more stable for bulky groups to minimize steric strain. | Functional groups are more accessible to external reagents. |

| Chair | Axial | Less stable due to 1,3-diaxial interactions; can be favored by pseudoallylic strain in N-acyl systems. nih.gov | Functional groups may be sterically hindered; may facilitate specific intramolecular reactions. |

| Twist-Boat | - | Generally higher in energy than the chair form, but can be preferred in highly substituted or fused ring systems. researchgate.netrsc.org | Offers different spatial arrangements and accessibility of functional groups compared to chair forms. |

Derivatives and Analogs of 6 Oxopiperidin 2 Yl Phenyl Acetic Acid: Synthesis and Structural Elucidation

Design Principles for Structurally Related Compounds

The design of derivatives based on the (6-oxopiperidin-2-yl)(phenyl)acetic acid scaffold is guided by established medicinal chemistry principles. A primary strategy involves the concept of bioisosteric replacement, where functional groups are substituted with other groups that possess similar physical or chemical properties. This approach is often used to identify new molecules that may retain biological activity while potentially improving pharmacokinetic profiles or selectivity. inventivapharma.com For instance, replacing the phenyl ring with a heterocyclic system like a 3-hydroxy-5-isoxazoleacetic acid has been considered as a bioisosteric modification. inventivapharma.com

Another key principle is the "active substructure splicing" method. mdpi.com This involves combining known active fragments from different molecules to create new hybrid compounds. The goal is to integrate the beneficial properties of each substructure into a single molecule. The this compound moiety itself can be considered a valuable substructure for incorporation into more complex therapeutic agents, potentially conferring novel biological properties and offering opportunities for new intellectual property. inventivapharma.com The design process may also be guided by computational methods, such as virtual screening of fragment libraries to identify molecular seeds that can interact with specific biological targets. nih.gov These initial hits are then expanded upon through targeted chemical modifications.

Synthesis of N-Substituted this compound Derivatives

Modification of the nitrogen atom within the piperidine (B6355638) ring is a common strategy to generate structural diversity. While the parent compound has a hydrogen atom at the N1 position of the lactam, a variety of substituents can be introduced. General methods for the synthesis of N-substituted piperidines often involve intramolecular reactions. nih.gov For example, intramolecular aza-Michael reactions of N-tethered alkenes, promoted by organocatalysts, can produce enantiomerically enriched substituted piperidines. nih.gov

A specific example of an N-substituted analog is 2-(1-nitrosopiperidin-4-yl)-2-phenylacetic acid, which features a nitroso group on the piperidine nitrogen. nih.gov The synthesis of such derivatives can also be achieved starting from appropriate precursors. For instance, the synthesis of (R)-(-)-phenylpiperidin-1-yl-acetic acid, a related compound lacking the 6-oxo group, starts from (R)-(-)-α-phenylglycine. researchgate.net This highlights that the choice of starting material is crucial for obtaining the desired enantiopure product.

Table 1: Examples of N-Substituted Piperidine Ring Derivatives This table is generated based on related structural classes, illustrating the types of substitutions possible.

| Compound Name | Substituent at N1-position | Core Scaffold | Reference |

|---|---|---|---|

| 2-(1-Nitrosopiperidin-4-yl)-2-phenylacetic acid | Nitroso (-N=O) | Piperidin-4-yl-phenylacetic acid | nih.gov |

| (R)-(-)-Phenylpiperidin-1-yl-acetic acid | Hydrogen (-H) | Phenylpiperidin-1-yl-acetic acid | researchgate.net |

Modifications of the Phenyl Moiety (e.g., Halogenation, Alkylation)

The phenyl ring of this compound offers a prime site for modification to explore how changes in electronic and steric properties affect the molecule. Palladium-catalyzed cross-coupling reactions, particularly the Suzuki coupling, are powerful tools for this purpose. inventivapharma.com This reaction allows for the coupling of aryl halides with boronic acids or esters to form new carbon-carbon bonds, enabling the introduction of various substituents onto the phenyl ring. For example, a synthetic strategy for ortho-substituted phenylacetic acid derivatives considered the Suzuki coupling between a boronic acid and an alkyl halide. inventivapharma.com

The synthesis of phenylacetic acid derivatives with multiple substituents has also been described. A multi-step synthesis starting from 2,6-dibromo-4-methylaniline (B181599) was used to create 2-[(3,4,5-triphenyl)phenyl]acetic acid, demonstrating a significant modification of the phenyl group. mdpi.com The efficiency of these coupling reactions can be influenced by the electronic nature of the substituents on the aryl ring and the choice of base. inventivapharma.com

Table 2: Examples of Phenyl Moiety Modifications This table includes examples from the broader class of phenylacetic acid derivatives to illustrate modification strategies.

| Derivative Class | Modification Type | Synthetic Method | Reference |

|---|---|---|---|

| ortho-Substituted phenylacetic acids | Methyl, Fluoro | Suzuki Coupling | inventivapharma.com |

| Bis(4-chlorophenyl)acetic acid | Di-chloro substitution | Intermediate Synthesis | innopeptichem.com |

| 2,2-Bis(4-methoxyphenyl)acetic acid | Di-methoxy substitution | Intermediate Synthesis | innopeptichem.com |

| 2-[(3,4,5-Triphenyl)phenyl]acetic acid | Tri-phenyl substitution | Multi-step synthesis involving Suzuki coupling | mdpi.com |

Heterocyclic Analogs Incorporating the Phenylacetic Acid Scaffold

Replacing the phenyl ring with a heterocyclic system is a key strategy in medicinal chemistry to alter a compound's properties. Various heterocyclic analogs incorporating a phenylacetic acid-like scaffold have been synthesized. For example, 2-(thiophen-2-yl)acetic acid has been identified as a suitable chemical platform for developing new compounds. nih.gov The synthesis of these thiophene-based analogs can also be achieved via Suzuki-Miyaura reactions, coupling a thiophene (B33073) core with various boronic acids. nih.gov

Other heterocyclic systems have also been explored. A range of five-membered heterocycles, including 1,3,4-thiadiazole, 1,2,4-triazole (B32235), and oxazole (B20620) derivatives, have been synthesized from aromatic carboxylic acids. uobaghdad.edu.iq The synthesis of these compounds often involves multi-step reaction sequences, starting with a core aromatic acid and building the heterocyclic ring through cyclization reactions. uobaghdad.edu.iq For instance, 1,2,4-triazole heterocycles can be formed from p-nitrobenzoic acid via esterification, reaction with thiosemicarbazide, and subsequent cyclization. uobaghdad.edu.iq These examples demonstrate the broad scope of accessible heterocyclic analogs.

Table 3: Examples of Heterocyclic Analogs This table showcases various heterocyclic systems that can be used as phenyl ring bioisosteres.

| Heterocyclic Core | Example Compound Class | Synthetic Approach | Reference |

|---|---|---|---|

| Thiophene | 2-(4-Phenyl-thiophen-2-yl)acetic acid derivatives | Suzuki-Miyaura Coupling | nih.gov |

| 1,2,4-Triazole | Derivatives from p-nitrobenzoic acid | Multi-step synthesis and cyclization | uobaghdad.edu.iq |

| Oxazole | Derivatives from p-aminobenzoic acid | Multi-step synthesis and cyclization | uobaghdad.edu.iq |

| Pyridine | Pyridine-2,6-dicarboxamide derivatives | Condensation of acyl chlorides and amines | nih.gov |

Spectroscopic and X-ray Structural Characterization of Novel Derivatives

The unambiguous determination of the structure of newly synthesized derivatives is paramount. A combination of spectroscopic methods and X-ray crystallography is typically employed for this purpose. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR) is fundamental for elucidating the molecular structure by providing information about the chemical environment of protons and carbon atoms. mdpi.comuobaghdad.edu.iq High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the target compounds. mdpi.com

For chiral molecules, determining the absolute and relative stereochemistry is critical. X-ray crystallography provides definitive proof of the three-dimensional arrangement of atoms in a molecule. For example, the relative stereochemistry of a methyl 6-oxo-5-(5-phenyltetrazol-2-yl)piperidine-2-carboxylate was determined by X-ray analysis, which confirmed the cis configuration of the piperidine ring. researchgate.net Crystallographic studies also reveal details about intermolecular interactions, such as hydrogen bonds, which influence the packing of molecules in the crystal lattice. researchgate.netnih.gov These detailed structural insights are crucial for understanding the compound's properties and for rational drug design.

Advanced Analytical and Structural Characterization of 6 Oxopiperidin 2 Yl Phenyl Acetic Acid

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of a compound's molecular formula by providing a highly accurate mass measurement. For (6-Oxopiperidin-2-yl)(phenyl)acetic acid, with a chemical formula of C₁₃H₁₅NO₃, the expected exact mass can be calculated.

Table 1: Calculated Exact Mass for this compound

| Ion Species | Molecular Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M+H]⁺ | C₁₃H₁₆NO₃⁺ | 234.1125 |

| [M+Na]⁺ | C₁₃H₁₅NNaO₃⁺ | 256.0944 |

An experimental HRMS analysis, typically using techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer, would be expected to yield a mass measurement within a few parts per million (ppm) of the calculated value. This high degree of accuracy allows for the confident confirmation of the elemental composition, distinguishing it from other potential isobaric compounds.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Characteristic IR and Raman Vibrational Frequencies for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

|---|---|---|

| O-H (Carboxylic Acid) | 2500-3300 (broad) | Stretching vibration |

| N-H (Lactam) | 3200-3400 | Stretching vibration |

| C-H (Aromatic) | 3000-3100 | Stretching vibration |

| C-H (Aliphatic) | 2850-3000 | Stretching vibration |

| C=O (Carboxylic Acid) | 1700-1725 | Stretching vibration |

| C=O (Lactam) | 1640-1680 | Stretching vibration |

The presence of a broad absorption in the IR spectrum between 2500 and 3300 cm⁻¹ is characteristic of the O-H stretch of a carboxylic acid dimer. The sharp band around 3200-3400 cm⁻¹ would correspond to the N-H stretch of the lactam. Two distinct carbonyl stretching bands would be observed, one for the carboxylic acid and one for the lactam, confirming the presence of both functional groups. nist.gov

Advanced Chromatographic Techniques (e.g., LC-MS/MS) for Purity and Identity

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique used for the separation, identification, and quantification of compounds in complex mixtures. For this compound, a reversed-phase high-performance liquid chromatography (HPLC) method would likely be employed for separation.

The mass spectrometer, often a triple quadrupole or ion trap, provides structural information through fragmentation analysis. In negative ion mode, the deprotonated molecule [M-H]⁻ would be selected as the precursor ion. Collision-induced dissociation (CID) would lead to characteristic fragment ions. Plausible fragmentations include the loss of water (H₂O) and carbon dioxide (CO₂), as well as cleavages within the piperidinone ring. The development of a multiple reaction monitoring (MRM) method in LC-MS/MS would allow for highly sensitive and selective quantification of the compound. nih.govchromforum.org

Computational and Theoretical Studies on 6 Oxopiperidin 2 Yl Phenyl Acetic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

No specific quantum chemical calculations for (6-Oxopiperidin-2-yl)(phenyl)acetic acid have been published. To understand its electronic structure and predict its reactivity, density functional theory (DFT) calculations would be a suitable approach. These calculations could provide insights into:

Molecular Orbital Energies: Determining the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would be crucial for predicting the compound's electron-donating and electron-accepting capabilities.

Electron Density Distribution: Mapping the electron density would reveal the regions of the molecule that are electron-rich or electron-deficient, indicating likely sites for electrophilic and nucleophilic attack.

Electrostatic Potential (ESP) Map: An ESP map would visually represent the electrostatic potential on the molecule's surface, highlighting areas prone to non-covalent interactions.

A hypothetical data table for such calculations might look like this:

| Parameter | Calculated Value (Arbitrary Units) |

| HOMO Energy | - |

| LUMO Energy | - |

| HOMO-LUMO Gap | - |

| Electronegativity (χ) | - |

| Chemical Hardness (η) | - |

| Electrophilicity Index (ω) | - |

No data is available as these calculations have not been performed.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

There are no published molecular dynamics (MD) simulations for this compound. MD simulations would be instrumental in exploring the conformational flexibility of the molecule and its interactions with its environment. Key areas of investigation would include:

Conformational Landscape: Identifying the most stable low-energy conformations of the molecule in different solvent environments. This would involve analyzing the rotational freedom around the single bonds connecting the phenyl ring and the piperidinone ring to the chiral carbon.

Solvent Effects: Simulating the molecule in explicit water or other solvents to understand how the solvent shell influences its structure and dynamics.

Intermolecular Interactions: In a condensed phase simulation, MD could reveal the nature and strength of intermolecular hydrogen bonds (e.g., between the carboxylic acid and the lactam) and π-π stacking interactions between the phenyl rings.

A summary of potential conformational states could be presented as follows:

| Dihedral Angle | Dominant Conformer(s) | Population (%) |

| C(O)-C-C-Ph | - | - |

| N-C-C-COOH | - | - |

This table is for illustrative purposes only, as no simulation data exists.

Prediction of Spectroscopic Parameters via DFT Calculations

No DFT calculations for predicting the spectroscopic parameters of this compound have been reported. Such calculations are a powerful tool for interpreting experimental spectra and confirming the molecule's structure. The following spectroscopic data could be predicted:

¹H and ¹³C NMR Chemical Shifts: Calculating the nuclear magnetic shielding tensors would allow for the prediction of the chemical shifts for each proton and carbon atom in the molecule, aiding in the assignment of experimental NMR spectra.

Infrared (IR) Vibrational Frequencies: Computation of the vibrational modes and their corresponding frequencies would predict the positions of key peaks in the IR spectrum, such as the C=O stretches of the carboxylic acid and the lactam, and the N-H stretch.

UV-Vis Absorption Spectra: Time-dependent DFT (TD-DFT) calculations could predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum.

An example of a data table for predicted vs. hypothetical experimental data is shown below:

| Functional Group | Predicted IR Frequency (cm⁻¹) |

| Carboxylic Acid C=O | - |

| Lactam C=O | - |

| N-H Stretch | - |

| Carboxylic Acid O-H | - |

No calculated or experimental data is available for this specific compound.

Reaction Pathway Modeling and Transition State Analysis

There is no published research on the reaction pathway modeling or transition state analysis for reactions involving this compound. Computational modeling could be employed to study various potential reactions, such as:

Synthesis Reactions: Modeling the final steps of a potential synthetic route to understand the reaction mechanism and identify the transition state structures and their corresponding activation energies.

Degradation Pathways: Investigating the hydrolysis of the lactam ring or other potential degradation pathways under different conditions.

Enzymatic Interactions: If the molecule were a substrate or inhibitor of an enzyme, computational methods could be used to model its binding and the catalytic mechanism.

A representative table for a hypothetical reaction pathway analysis could be:

| Reaction Coordinate | Reactant Energy (kcal/mol) | Transition State Energy (kcal/mol) | Product Energy (kcal/mol) | Activation Energy (kcal/mol) |

| Lactam Hydrolysis | - | - | - | - |

This is a hypothetical representation as no such modeling has been performed.

In Silico Exploration of Derivatization Possibilities

No in silico studies on the derivatization of this compound have been documented. Such computational explorations would be valuable for designing new molecules with potentially enhanced properties. This could involve:

Virtual Library Generation: Creating a virtual library of derivatives by systematically modifying different parts of the molecule, such as substituting the phenyl ring or altering the piperidinone ring.

QSAR Modeling: If a biological activity were identified, a quantitative structure-activity relationship (QSAR) model could be developed to correlate structural modifications with changes in activity, guiding the design of more potent analogs.

ADMET Prediction: Predicting the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of virtual derivatives to prioritize which compounds to synthesize and test experimentally.

A table summarizing potential derivatization sites and their predicted impact could be structured as follows:

| Derivatization Site | Modification | Predicted Property Change |

| Phenyl Ring (para-position) | -NO₂ | - |

| Phenyl Ring (para-position) | -OCH₃ | - |

| Carboxylic Acid | Esterification | - |

| Lactam N-H | Alkylation | - |

This table is illustrative, as no in silico derivatization studies have been published.

Future Research Directions and Potential Academic Applications of 6 Oxopiperidin 2 Yl Phenyl Acetic Acid

Development as a Versatile Building Block in Complex Organic Synthesis

The piperidine (B6355638) ring is a prevalent structural motif in a vast number of natural products and pharmaceuticals, making it a highly sought-after scaffold in medicinal chemistry and organic synthesis. acs.orgnih.govnih.gov The inherent functionalities of (6-Oxopiperidin-2-yl)(phenyl)acetic acid make it an attractive building block for the synthesis of more complex molecular architectures.

The carboxylic acid group provides a handle for a variety of chemical transformations, including amide bond formation, esterification, and reduction to an alcohol. The lactam moiety within the piperidinone ring can undergo N-alkylation or N-arylation, and the adjacent methylene (B1212753) group can potentially be functionalized. Furthermore, the phenyl ring can be substituted to introduce additional diversity. These features allow for the construction of a library of derivatives with varied physicochemical properties.

The piperidinone scaffold itself is a key intermediate in the synthesis of a range of biologically active compounds. acs.orgnih.gov For instance, a concise, high-yielding double aza-Michael reaction has been demonstrated as an efficient method to access chiral 2-substituted 4-piperidone (B1582916) building blocks, which were subsequently converted into analogues of donepezil, a drug used for the treatment of Alzheimer's disease. acs.org This highlights the potential of piperidinone-based scaffolds in drug discovery.

The development of modular strategies for the synthesis of complex piperidines is an active area of research. news-medical.net this compound could serve as a key component in such strategies, enabling the rapid assembly of diverse molecular frameworks for biological screening.

Exploration in Supramolecular Chemistry or Material Science (e.g., as a linker)

The molecular structure of this compound is well-suited for applications in supramolecular chemistry and material science. The presence of multiple hydrogen bond donors (the N-H of the lactam and the O-H of the carboxylic acid) and hydrogen bond acceptors (the carbonyl groups of the lactam and the carboxylic acid) allows for the formation of intricate and stable hydrogen-bonded networks. researchgate.net

The study of supramolecular assemblies of piperidone derivatives has demonstrated their capacity to form well-defined structures. For example, the co-crystallization of a piperidone derivative with dicarboxylic acids resulted in the formation of H-shaped centrosymmetric hydrogen-bonded synthons. researchgate.net These structures are consolidated by strong intermolecular N(+)-H···(-)OOC hydrogen bonds. researchgate.net Similarly, the phenyl group in this compound can participate in π-π stacking interactions, further directing the self-assembly process. nih.gov

The combination of hydrogen bonding and π-π stacking can lead to the formation of one-, two-, or three-dimensional supramolecular architectures, such as tapes, sheets, or porous frameworks. These materials could have potential applications in areas such as gas storage, separation, or as matrices for the controlled release of other molecules. The carboxylic acid functionality also provides a point of attachment to metal centers, suggesting its potential use as a linker in the construction of metal-organic frameworks (MOFs).

| Potential Supramolecular Interactions | Contributing Functional Group |

| Hydrogen Bond Donor | Lactam N-H, Carboxylic Acid O-H |

| Hydrogen Bond Acceptor | Lactam C=O, Carboxylic Acid C=O |

| π-π Stacking | Phenyl Ring |

| Coordination | Carboxylic Acid |

Investigation as a Chiral Scaffold for Catalyst Development

The presence of two stereocenters at the C2 and C' positions of this compound makes it a chiral molecule. Once resolved into its individual enantiomers, this compound could serve as a valuable chiral scaffold for the development of new asymmetric catalysts. Chiral catalysts are instrumental in modern organic synthesis, enabling the production of enantiomerically pure compounds, which is particularly crucial in the pharmaceutical industry. hilarispublisher.com

The design of effective chiral catalysts often relies on the creation of a well-defined chiral environment around a metal center. csic.esnih.gov The rigid piperidinone ring of this compound can provide a robust framework to which catalytically active groups can be attached. The carboxylic acid and the lactam nitrogen offer convenient points for modification and coordination to a metal.